molecular formula C9H18N2O B11823848 2-{octahydro-1H-pyrrolo[3,2-b]pyridin-4-yl}ethan-1-ol CAS No. 2126160-75-4

2-{octahydro-1H-pyrrolo[3,2-b]pyridin-4-yl}ethan-1-ol

Cat. No.: B11823848
CAS No.: 2126160-75-4
M. Wt: 170.25 g/mol
InChI Key: AZYQIKKOBZQFQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{Octahydro-1H-pyrrolo[3,2-b]pyridin-4-yl}ethan-1-ol (molecular formula: C₉H₁₈N₂O) is a bicyclic amine-alcohol characterized by a fused octahydro-pyrrolopyridine core and a terminal ethanol moiety. The compound’s InChIKey (AZYQIKKOBZQFQS-UHFFFAOYSA-N) and collision cross-section predictions suggest moderate polarity, making it a candidate for applications in medicinal chemistry or as a chiral building block in organic synthesis .

Properties

CAS No.

2126160-75-4

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

2-(1,2,3,3a,5,6,7,7a-octahydropyrrolo[3,2-b]pyridin-4-yl)ethanol

InChI

InChI=1S/C9H18N2O/c12-7-6-11-5-1-2-8-9(11)3-4-10-8/h8-10,12H,1-7H2

InChI Key

AZYQIKKOBZQFQS-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CCN2)N(C1)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{octahydro-1H-pyrrolo[3,2-b]pyridin-4-yl}ethan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a suitable amine, followed by reduction and cyclization steps. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{octahydro-1H-pyrrolo[3,2-b]pyridin-4-yl}ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group can yield a ketone or aldehyde, while substitution reactions can introduce new functional groups to the molecule .

Scientific Research Applications

2-{octahydro-1H-pyrrolo[3,2-b]pyridin-4-yl}ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{octahydro-1H-pyrrolo[3,2-b]pyridin-4-yl}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, we compare 2-{octahydro-1H-pyrrolo[3,2-b]pyridin-4-yl}ethan-1-ol with structurally or functionally related compounds.

Structural Analogues with Pyrrolopyridine Cores

  • tert-Butyl 4-(2-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-2-oxoethyl)piperidine-1-carboxylate (): This patent compound shares a pyrrolopyridine core but differs in substituents (chloro, triisopropylsilyl, and piperidine-carboxylate ester). The ketone group and bulky silyl protection enhance lipophilicity, contrasting with the ethanol group in the target compound, which improves aqueous solubility .
  • Pyrrolo[3,2-b]pyrimidine derivatives ():
    Enamine’s building block (C₁₁H₇BrO₂S) replaces pyridine with pyrimidine, introducing bromine and a fluorenylmethyl group. The pyrimidine ring increases hydrogen-bonding capacity, while bromine and bulky substituents alter reactivity and steric hindrance .

Ethanone Derivatives with Heterocyclic Systems ()

Compounds like 1-(thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one feature benzoimidazotriazolyl-thiophene scaffolds with ketone termini. These exhibit higher aromaticity and planar structures compared to the target compound’s bicyclic amine-alcohol. Their synthesis (General Procedure C at 40°C) uses milder conditions than typical pyrrolopyridine syntheses, which may involve harsher reagents (e.g., diazomethane in ) .

Sulfonated Pyrrole Derivatives ()

Examples like 4-aroyl-3-(4’-phenyl-4’,5’-dihydro-1’H-pyrazol-3’-ylsulfonyl)-1H-pyrrole incorporate sulfonyl and aroyl groups on pyrrole rings. These compounds exhibit enhanced electrophilicity due to sulfonyl groups, differing from the target compound’s nucleophilic hydroxyl group. Their synthesis involves multi-step oxidations (e.g., chloranil in xylene), contrasting with the straightforward purification (column chromatography) suggested for the target compound .

Data Tables

Table 2: Functional Group Impact

Functional Group Effect on Properties Example Compounds
Ethanol (-OH) Enhances solubility, hydrogen-bonding capacity Target compound
Ketone (-CO-) Increases electrophilicity, reduces polarity compounds
Sulfonyl (-SO₂-) Enhances stability and electrophilic reactivity Sulfonated pyrroles
Bulky esters (e.g., t-Bu) Improves steric protection, reduces metabolic degradation Patent compound

Research Findings and Implications

  • Material Science Applications : The rigid pyrrolopyridine core could serve as a scaffold for chiral catalysts, leveraging its stereochemical complexity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.